molecular formula C12H15NO2 B14533968 Butyl 3-(pyridin-4-YL)prop-2-enoate CAS No. 62230-14-2

Butyl 3-(pyridin-4-YL)prop-2-enoate

Cat. No.: B14533968
CAS No.: 62230-14-2
M. Wt: 205.25 g/mol
InChI Key: VHYJJIUGXPLUEO-UHFFFAOYSA-N
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Description

Butyl 3-(pyridin-4-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a prop-2-enoate moiety, which is further substituted with a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(pyridin-4-yl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a butyl acrylate in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 3-(pyridin-4-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with an ethyl group and a cyano substituent.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group and a different aromatic ring.

    1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Different ester group and aromatic substitution pattern

Uniqueness

Butyl 3-(pyridin-4-yl)prop-2-enoate is unique due to its specific combination of a butyl ester and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various applications.

Properties

CAS No.

62230-14-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

butyl 3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-2-3-10-15-12(14)5-4-11-6-8-13-9-7-11/h4-9H,2-3,10H2,1H3

InChI Key

VHYJJIUGXPLUEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=NC=C1

Origin of Product

United States

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